molecular formula C22H48N2O3 B13757874 2-(2-Aminoethylamino)ethanol;octadecanoic acid CAS No. 70750-11-7

2-(2-Aminoethylamino)ethanol;octadecanoic acid

Cat. No.: B13757874
CAS No.: 70750-11-7
M. Wt: 388.6 g/mol
InChI Key: HGTATKUEMJEGAV-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)ethanol;octadecanoic acid is a compound that combines the properties of both an amine and an alcohol. It is a linear molecule with primary and secondary amine groups, making it versatile for various applications. This compound is commonly used as an intermediate in the production of detergents, fabric softeners, chelates, fuel additives, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethylamino)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:

NH2CH2CH2NH2+CH2CH2ONH2CH2CH2NHCH2CH2OH\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} NH2​CH2​CH2​NH2​+CH2​CH2​O→NH2​CH2​CH2​NHCH2​CH2​OH

Industrial Production Methods

Industrial production of 2-(2-Aminoethylamino)ethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

Scientific Research Applications

2-(2-Aminoethylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its interaction with various molecular targets. The primary and secondary amine groups allow it to form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in applications such as CO2 separation, where it can sorb CO2 by its primary amine and desorb CO2 by its secondary amine .

Comparison with Similar Compounds

Similar Compounds

    Monoethanolamine (MEA): A simpler molecule with only one amine group.

    Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.

    Triethanolamine (TEA): Has three hydroxyl groups and one amine group.

Uniqueness

2-(2-Aminoethylamino)ethanol is unique due to its combination of primary and secondary amine groups, which provides it with superior performance in applications like CO2 separation compared to monoethanolamine. Its ability to form multiple types of interactions makes it versatile for various industrial and research applications .

Properties

CAS No.

70750-11-7

Molecular Formula

C22H48N2O3

Molecular Weight

388.6 g/mol

IUPAC Name

2-(2-aminoethylamino)ethanol;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2

InChI Key

HGTATKUEMJEGAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N

Origin of Product

United States

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